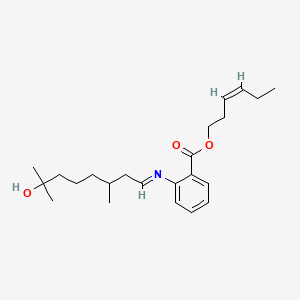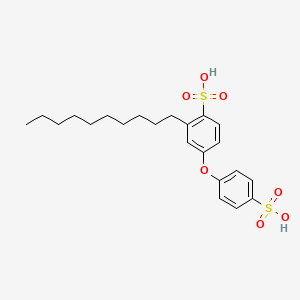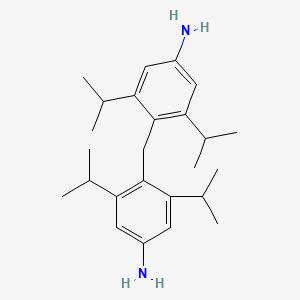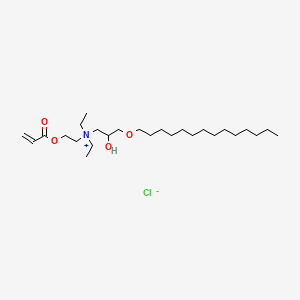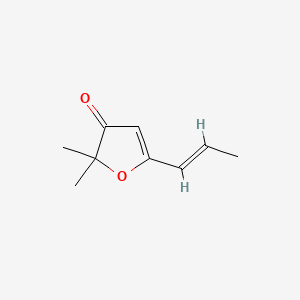
2,2-Dimethyl-5-(1-propenyl)-3(2H)-furanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-5-(1-propenyl)-3(2H)-furanone is an organic compound with a molecular formula of C10H14O. It is a colorless liquid known for its distinctive aroma, often described as citrus-like. This compound is used primarily as a flavoring agent in the food industry due to its pleasant scent and taste.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-5-(1-propenyl)-3(2H)-furanone typically involves the reaction of 2,2-dimethyl-3(2H)-furanone with propenyl derivatives under controlled conditions. The reaction is usually catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated to specific temperatures. The reaction mixture is then purified through distillation or other separation techniques to obtain the final product with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: This compound can be reduced to form different reduced products, depending on the reducing agents used.
Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction could produce alcohols or alkanes.
Scientific Research Applications
2,2-Dimethyl-5-(1-propenyl)-3(2H)-furanone has several applications in scientific research:
Chemistry: It is used as a model compound in studies of organic synthesis and reaction mechanisms.
Biology: Researchers study its effects on biological systems, including its potential as a bioactive compound.
Medicine: Investigations into its potential therapeutic properties, such as antimicrobial or anti-inflammatory effects, are ongoing.
Industry: Beyond its use as a flavoring agent, it is also explored for its potential in creating new materials and chemicals.
Mechanism of Action
The mechanism by which 2,2-Dimethyl-5-(1-propenyl)-3(2H)-furanone exerts its effects involves interactions with various molecular targets. It can bind to specific receptors or enzymes, altering their activity and leading to the observed effects. The exact pathways involved depend on the context of its use, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
2,2-Dimethyl-3(2H)-furanone: A precursor in the synthesis of 2,2-Dimethyl-5-(1-propenyl)-3(2H)-furanone.
2,2-Dimethyl-5-(1-methylpropen-1-yl)tetrahydrofuran: Another flavoring agent with a similar structure but different properties.
Uniqueness: this compound is unique due to its specific propenyl group, which imparts distinct chemical and sensory properties. This makes it particularly valuable in applications where a specific aroma or reactivity is desired.
Properties
CAS No. |
102415-35-0 |
|---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
2,2-dimethyl-5-[(E)-prop-1-enyl]furan-3-one |
InChI |
InChI=1S/C9H12O2/c1-4-5-7-6-8(10)9(2,3)11-7/h4-6H,1-3H3/b5-4+ |
InChI Key |
WRDZKZGGWZNIFJ-SNAWJCMRSA-N |
Isomeric SMILES |
C/C=C/C1=CC(=O)C(O1)(C)C |
Canonical SMILES |
CC=CC1=CC(=O)C(O1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




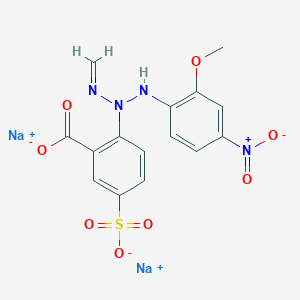
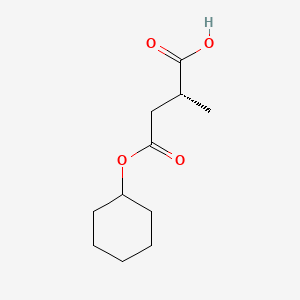
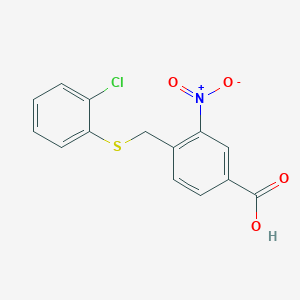
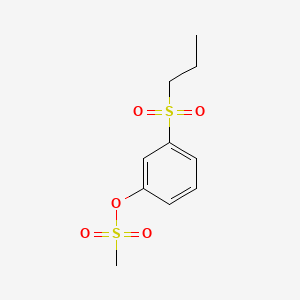
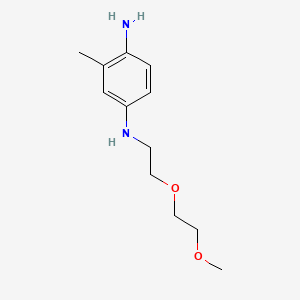
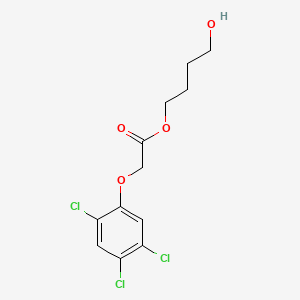
![(E)-but-2-enedioic acid;5-chloro-3-[(4-methylpiperazin-1-yl)methyl]-1-phenyl-3,4-dihydroisoquinoline](/img/structure/B12693360.png)
